5-Bromoindolizine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5BrN2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
5-bromoindolizine-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-9-3-1-2-8-4-7(5-11)6-12(8)9/h1-4,6H |
InChI Key |
KRDLUGOTJLYAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C(=C1)Br)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromoindolizine 2 Carbonitrile
Strategies for Indolizine (B1195054) Core Formation Relevant to 5-Bromoindolizine-2-carbonitrile
The construction of the indolizine ring system is a critical step in the synthesis of this compound. Key methodologies include 1,3-dipolar cycloaddition reactions and the use of Morita-Baylis-Hillman adducts.
1,3-Dipolar Cycloaddition Reactions of Pyridinium (B92312) Ylides with Dipolarophiles.researchgate.netresearchgate.netresearchgate.net
A prevalent and versatile method for synthesizing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction between pyridinium ylides and various dipolarophiles. researchgate.netresearchgate.netresearchgate.net This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents onto the indolizine ring. The reaction proceeds through the in situ generation of a pyridinium ylide, which then reacts with an electron-deficient alkene or alkyne to form a cycloadduct that subsequently aromatizes to the indolizine product.
Pyridinium ylides are typically unstable and are therefore generated in situ from stable pyridinium salt precursors. researchgate.netorganic-chemistry.org The choice of the precursor is crucial as it influences the stability and reactivity of the resulting ylide. These precursors are generally formed by the alkylation of pyridine (B92270) derivatives. mdpi.com The nature of the substituent on the pyridine ring and the group attached to the methylene (B1212753) bridge of the salt affect the ease of ylide formation and its subsequent reactivity. mdpi.com For instance, electron-withdrawing groups on the pyridinium ring can stabilize the ylide, facilitating its formation. researchgate.net
A variety of pyridinium salts can serve as precursors, including those derived from reactions with α-halo ketones, α-halo esters, and α-haloacetonitriles. mdpi.comresearchgate.net The selection of the appropriate precursor allows for the introduction of specific functionalities into the final indolizine product.
| Pyridinium Salt Precursor Type | Reactant for Pyridine Alkylation | Resulting Ylide Stabilizing Group | Reference |
| N-phenacylpyridinium salts | 2-bromoacetophenone derivatives | Carbonyl (ketone) | researchgate.net |
| N-(alkoxycarbonylmethyl)pyridinium salts | methyl 2-bromoacetate | Carbonyl (ester) | mdpi.com |
| N-(cyanomethyl)pyridinium salts | 2-bromoacetonitrile | Nitrile | researchgate.net |
The cycloaddition partner for the pyridinium ylide is a dipolarophile, typically an electron-deficient alkyne or alkene. researchgate.netjlu.edu.cn The electron-withdrawing groups on the dipolarophile activate it towards reaction with the nucleophilic ylide. Common dipolarophiles used in the synthesis of indolizine-2-carbonitriles include acrylonitrile (B1666552) and cyano-substituted alkenes. researchgate.netjlu.edu.cn The reaction with acrylonitrile, for example, directly introduces the 2-carbonitrile substituent onto the indolizine ring. Other suitable dipolarophiles include acrylates and maleates. jlu.edu.cn
Morita-Baylis-Hillman Adducts in 2-Indolizine Carbonitrile Synthesis.researchgate.net
An alternative strategy for the synthesis of 2-indolizine carbonitriles involves the use of Morita-Baylis-Hillman (MBH) adducts. researchgate.netnih.gov The MBH reaction itself is a powerful carbon-carbon bond-forming reaction that creates multifunctional molecules. nih.gov These adducts, derived from the reaction of an aldehyde with an activated alkene, can serve as versatile precursors for various heterocyclic compounds, including indolizines. rsc.orgmdpi.com
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including indolizines. rsmraiganj.inijpsjournal.comnih.govmdpi.comnih.gov In the context of synthesizing indolizine-2-carbonitriles from MBH adducts, microwave irradiation has been shown to be particularly effective. researchgate.net This method often leads to significantly reduced reaction times and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsmraiganj.in The application of microwave energy can facilitate the cyclization and subsequent aromatization steps in the formation of the indolizine ring system. rsmraiganj.in
Regioselective Introduction of the Bromo Substituent at the C-5 Position
Following the construction of the indolizine-2-carbonitrile (B587022) core, the next critical step is the regioselective introduction of a bromine atom at the C-5 position. The electronic properties of the indolizine ring direct electrophilic substitution primarily to the C1, C3, and C5 positions.
Direct bromination of the indolizine ring can be achieved using various brominating agents. However, achieving regioselectivity for the C-5 position can be challenging and may require specific reaction conditions or the use of directing groups.
An alternative and often more controlled method for introducing a substituent at the C-5 position is through the lithiation of the indolizine, followed by quenching with an electrophilic bromine source. nih.gov This approach allows for the precise and regioselective formation of the C-Br bond. The direct lithiation of 2-substituted indolizines has been shown to occur selectively at the 5-position. nih.gov The resulting 5-lithioindolizine intermediate can then react with a suitable brominating agent, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide, to yield the desired 5-bromoindolizine derivative.
Recent advancements have also explored electrochemical methods for the difunctionalization of indolizines, including C-H bromination. rsc.org While this specific method demonstrates C1-H bromination, it highlights the potential of electrochemical approaches for the selective functionalization of the indolizine core. rsc.org
Direct Lithiation of Indolizine Systems for C-5 Functionalization
Direct C-H activation via metalation is a powerful strategy for the regioselective functionalization of heterocyclic systems. For the indolizine ring, direct lithiation has been shown to occur selectively at the C-5 position, providing a key synthetic intermediate for introducing a variety of electrophiles. wikipedia.orgnih.gov This regioselectivity was first reported by Renard and Gubin, who achieved metallation of 2-phenylindolizine (B189232) at the 5-position. wikipedia.orgnih.gov This approach circumvents the limitations of classical methods, which often fail to provide access to 5-substituted indolizines. wikipedia.org However, a significant limitation of this methodology is the functional group tolerance to the strongly basic organolithium reagents employed. organic-chemistry.org
The efficiency and reproducibility of the direct lithiation of indolizines are highly dependent on the reaction conditions. Research has focused on optimizing parameters such as temperature, reaction time, and the use of co-reagents to improve yields and ensure complete metalation. wikipedia.org Early protocols were found to be difficult to reproduce, leading to low yields. wikipedia.org
A key improvement involves a modified procedure where the indolizine substrate is treated with n-butyllithium (n-BuLi) at very low temperatures, typically -78 to -80°C, in an inert solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The reaction mixture is then allowed to warm to a higher temperature (e.g., -20°C) and stirred for an extended period to drive the lithiation to completion. wikipedia.org The progress of the reaction can be monitored by taking aliquots and quenching with an electrophile, followed by analysis using thin-layer chromatography (TLC). wikipedia.org
The use of co-reagents, particularly N,N,N',N'-tetramethylethylenediamine (TMEDA), has been instrumental in optimizing these protocols. wikipedia.org TMEDA coordinates to the lithium ion, breaking up n-BuLi aggregates and increasing the basicity and reactivity of the organolithium reagent. The optimal reaction times can vary depending on the substituents already present on the indolizine ring. wikipedia.org For instance, lithiation of certain substituted indolizines may require reaction times of up to five hours. wikipedia.org
| Parameter | Condition | Purpose/Observation | Reference |
| Lithiation Reagent | n-Butyllithium (n-BuLi) | Standard strong base for directed ortho-metalation. | wikipedia.org |
| Co-reagent | TMEDA | Increases reactivity of n-BuLi; optimization of its amount is crucial. | wikipedia.org |
| Initial Temperature | -78 to -80 °C | To control the initial exothermic reaction and prevent side reactions. | wikipedia.org |
| Reaction Temperature | -20 °C | Stirring at this temperature for several hours ensures completion of metalation. | wikipedia.org |
| Solvent | Tetrahydrofuran (THF) | Anhydrous THF is essential for the reaction. | wikipedia.org |
| Monitoring | TLC | Used to determine the optimal reaction time by quenching aliquots. | wikipedia.org |
This table summarizes the key parameters that have been optimized for the direct C-5 lithiation of indolizine systems.
Once the 5-lithioindolizine intermediate is formed, it can be quenched with an appropriate electrophile to introduce the desired functional group. For the synthesis of 5-bromoindolizines, a brominating agent is introduced. While direct halogenation of 5-lithioindolizines with elemental bromine (Br₂) has been reported to be problematic in some related systems, leading to ring cleavage, other brominating sources have been used successfully. wikipedia.orgnih.gov
Research has shown that indolizyl-5-lithium anions can react with electrophilic bromine sources such as α-bromo ketones and esters of α-bromo acids to yield the desired C-5 brominated product selectively. rsc.org This indicates that the choice of the bromine electrophile is critical for a successful transformation.
An alternative and often more reliable strategy to avoid side reactions associated with highly reactive aryllithium species is transmetalation. rsc.org In this approach, the initially formed 5-lithioindolizine is treated with a metal salt, such as anhydrous zinc chloride (ZnCl₂), to generate a more stable and less reactive 5-indolizylzinc species. rsc.org This organozinc intermediate can then be brominated cleanly with agents like N-bromosuccinimide (NBS) or Br₂. This transmetalation protocol often leads to significantly higher yields and a cleaner reaction profile compared to the direct bromination of the lithium intermediate. rsc.org
Copper-Catalyzed Dehydrogenative Bromination Approaches to Bromoindolizines
Transition-metal catalysis offers powerful alternatives to classical methods for C-H functionalization. Copper-catalyzed reactions, in particular, have been developed for the synthesis of bromoindolizines. A notable example is a one-pot, three-component cascade reaction that provides direct access to 1-bromoindolizines. nih.govbyjus.com It is important to note that this specific, well-documented method achieves functionalization at the C-1 position of the pyrrole (B145914) ring, not the C-5 position of the pyridine ring.
This protocol involves the reaction of a pyridine, an α-acylmethylbromide, and maleic anhydride. nih.govbyjus.com The sequence is initiated by the formation of a pyridinium ylide, which undergoes a 1,3-dipolar cycloaddition with maleic anhydride. The resulting cycloadduct then undergoes an oxidative decarboxylation, followed by a copper-catalyzed dehydrogenative bromination of the newly formed indolizine core. nih.govbyjus.com
| Component | Role | Reference |
| Catalyst | Copper(II) chloride (CuCl₂) | Catalyzes the dehydrogenative bromination step. |
| Oxidant | Oxygen (O₂) | Serves as the terminal oxidant in the dehydrogenative process. |
| Resulting Product | 1-Bromoindolizines | Demonstrates high regioselectivity for the C-1 position. |
This table outlines the key components of the copper-catalyzed cascade reaction for the synthesis of 1-bromoindolizines.
This reaction represents the first instance of a transition-metal-catalyzed direct dehydrogenative bromination of an indolizine. nih.govbyjus.com While this specific methodology yields 1-bromoindolizines, the principle of copper-catalyzed C-H activation highlights a modern approach that could potentially be adapted for other positions on the indolizine ring in the future.
Nitrile Group Introduction at the C-2 Position
Following the functionalization at the C-5 position, the next key step in synthesizing the target molecule is the introduction of a carbonitrile (cyano) group at the C-2 position. This can be accomplished through several chemical strategies, most of which rely on the conversion of a pre-existing functional group at the C-2 position or the construction of the indolizine ring from a nitrile-containing precursor.
The most prevalent and versatile method for introducing a nitrile group onto a heteroaromatic ring is through palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org This strategy requires the presence of a halogen atom, typically bromine or chlorine, at the C-2 position of the 5-bromoindolizine intermediate. The synthesis of a 2,5-dihaloindolizine precursor would be the first step, followed by a selective cyanation.
Palladium-catalyzed cyanation typically involves the reaction of the 2-haloindolizine with a cyanide source in the presence of a palladium catalyst and a phosphine (B1218219) ligand. organic-chemistry.orgnih.gov Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source due to its lower toxicity and high reactivity in these couplings. organic-chemistry.orgnih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as those developed by Buchwald often providing high catalytic activity. arkat-usa.org
| Catalyst System | Cyanide Source | Key Features | Reference |
| Pd(OAc)₂ / Buchwald Ligand | Zn(CN)₂ | Effective for aryl chlorides and bromides, including heteroaryls. | arkat-usa.org |
| Pd₂(dba)₃ / Ligand | Zn(CN)₂ | General method with broad substrate scope. Catalyst poisoning by excess cyanide is a known issue. | nih.gov |
| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | An alternative using a less expensive nickel catalyst system. | organic-chemistry.org |
| Palladium Precatalyst / Aqueous Media | Zn(CN)₂ | Milder conditions (room temp to 40 °C) in aqueous solvent mixtures, improving safety and practicality. | organic-chemistry.orgnih.gov |
This table presents various catalyst systems used for the palladium-catalyzed cyanation of (hetero)aryl halides.
Another classical method for nitrile introduction is the Sandmeyer reaction. wikipedia.orgbyjus.com This would involve the synthesis of a 5-bromoindolizin-2-amine, which would then be converted to a diazonium salt using nitrous acid. The subsequent treatment of this diazonium salt with a copper(I) cyanide (CuCN) reagent would yield the desired 2-carbonitrile. masterorganicchemistry.com While effective, this route can be synthetically demanding due to the required preparation of the amino-indolizine precursor.
Multi-component Reactions and One-pot Synthetic Approaches for Indolizine Derivatives
Multi-component reactions (MCRs) and tandem one-pot syntheses are highly efficient strategies in modern organic chemistry, allowing for the construction of complex molecules like indolizine derivatives from simple precursors in a single operation. nih.govorganic-chemistry.org These methods are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov
Several MCRs have been developed for the synthesis of the indolizine core. A widely used approach is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide (the 1,3-dipole) and an activated alkene or alkyne (the dipolarophile). rsc.orglookchem.com
Recent innovations have focused on generating the necessary components in situ to create a one-pot process. For example, a tandem reaction has been designed for the direct synthesis of indolizine-1-carbonitriles from aromatic ketones, pyridines, and acrylonitrile. lookchem.com This process integrates iodination of the ketone, formation of a pyridinium salt, in situ generation of the pyridinium ylide, and a final 1,3-dipolar cycloaddition. lookchem.com Other methodologies include copper-catalyzed MCRs, such as the solvent-free reaction of a pyridine, an alkyne, and an α-haloketone using CuBr as the catalyst. organic-chemistry.org
| Reaction Type | Key Components | Catalyst | Resulting Substitution Pattern | Reference |
| Tandem Iodination/Cycloaddition | Aromatic Ketone, Pyridine, Acrylonitrile | I₂, CuO | 1-carbonitrile, 3-acyl-indolizine | lookchem.com |
| Solvent-free MCR | Pyridine, Alkyne, α-Haloketone | CuBr | Variably substituted indolizines | organic-chemistry.org |
| Palladium-catalyzed MCR | 2-Bromopyridine, Imine, CO, Aryne | Palladium | Fused polycyclic indolizine analogues | nih.gov |
| 1,3-Dipolar Cycloaddition | Pyridinium Ylide, Activated Alkene/Alkyne | Often thermal or base-mediated | C1 and/or C3 substituted indolizines | rsc.org |
This table compares different multi-component and one-pot strategies for the synthesis of the indolizine scaffold.
Metal-catalyzed and Metal-free Synthetic Routes towards Functionalized Indolizines
The synthesis of the indolizine scaffold is a key focus in organic chemistry due to its presence in numerous biologically active compounds. While direct synthetic routes for this compound are not extensively detailed in the literature, its synthesis can be conceptualized through established methods for constructing functionalized indolizines. These methodologies can be broadly categorized into metal-catalyzed and metal-free approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Metal-catalyzed Synthetic Routes
Metal-catalyzed reactions are a cornerstone in the synthesis of complex heterocyclic systems, including indolizines. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds, leading to the construction of the bicyclic indolizine core. While specific examples for the direct synthesis of this compound are scarce, related metal-catalyzed transformations provide a blueprint for its potential synthesis. For instance, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized in the functionalization of pre-existing indolizine cores. acs.org This suggests that a strategy involving the synthesis of a suitable indolizine precursor followed by late-stage bromination and cyanation could be a viable, albeit indirect, route.
Furthermore, gold and silver catalysis has been explored in the synthesis of related nitrogen-containing heterocycles like indoles, which could potentially be adapted for indolizine synthesis. rsc.org These reactions often proceed through pathways involving carbene insertion and subsequent cyclization. rsc.org The application of such methodologies to precursors like a suitably substituted pyridine and a bromo- or cyano-containing coupling partner could pave the way for the targeted synthesis of this compound.
Metal-free Synthetic Routes
In recent years, there has been a significant shift towards the development of metal-free synthetic methods to avoid the potential for metal contamination in the final products, which is a critical consideration for pharmacologically relevant molecules. acs.orgnih.gov Several metal-free strategies for the synthesis of functionalized indolizines have been reported and could be adapted for the preparation of this compound.
One prominent metal-free approach involves a cascade Michael/SN2/aromatization reaction sequence. acs.orgnih.gov This method typically utilizes 2-alkylazaarene derivatives and bromonitroolefins to construct the indolizine ring system with moderate to excellent yields. acs.orgnih.gov The reaction proceeds through an initial Michael addition, followed by an intramolecular nucleophilic substitution and subsequent aromatization to afford the functionalized indolizine. nih.gov A wide range of substrates with various substituents are compatible with this methodology, highlighting its potential for creating diverse indolizine derivatives. acs.orgnih.gov
The general reaction conditions for this metal-free synthesis are summarized in the table below:
| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-alkylazaarenes, bromonitroolefins | Na2CO3 | THF | 80 | 24-48 | up to 99 |
| Table 1: General Conditions for Metal-Free Synthesis of Functionalized Indolizines. acs.orgnih.gov |
Another notable metal-free method employs (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an organic oxidant. organic-chemistry.org This one-pot synthesis involves the reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org The reaction proceeds via a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation to form the indolizine ring. organic-chemistry.org This approach is advantageous due to the use of readily available starting materials and mild reaction conditions. organic-chemistry.org
The optimized conditions for the TEMPO-mediated synthesis are detailed below:
| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| α-halo carbonyl compounds, pyridines, electron-deficient alkenes | TEMPO, Na2CO3 | DMF | 120 | 4 | up to 98 |
| Table 2: Optimized Conditions for TEMPO-Mediated Indolizine Synthesis. organic-chemistry.org |
Furthermore, acid-catalyzed two-component reactions have been developed for the efficient, one-step synthesis of indolizine derivatives under metal-free conditions. nih.gov This method has been shown to be effective for a variety of substrates, affording the desired products in yields ranging from 8% to 95%. nih.gov The reaction can be performed under both conventional heating and microwave irradiation. nih.gov
Reactivity and Chemical Transformations of 5 Bromoindolizine 2 Carbonitrile
Reactivity of the Bromo Substituent at C-5
The presence of a bromine atom at the C-5 position of the indolizine (B1195054) ring introduces a versatile handle for a range of chemical modifications. This section delves into the reactivity of this bromo substituent, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Studies on 5-Bromoindolizines
Nucleophilic substitution reactions offer a direct method for replacing the bromo group with various nucleophiles. youtube.comyoutube.com In the context of bromo-substituted aromatic systems, the feasibility of nucleophilic aromatic substitution (SNAr) is often dependent on the electronic nature of the ring and the presence of activating groups. nih.gov For instance, studies on 4-bromo-5-nitrophthalodinitrile have demonstrated that the bromine atom can be displaced by nucleophiles, a reaction facilitated by the presence of the electron-withdrawing nitro group. researchgate.netresearchgate.net Similarly, the reaction of 3,5-dibromoisothiazole-4-carbonitrile can lead to nucleophilic displacement of the 5-bromo substituent. mdpi.com
While specific studies on the nucleophilic substitution of 5-Bromoindolizine-2-carbonitrile are not extensively detailed in the provided search results, the general principles of SNAr on bromo-substituted heterocycles suggest that this compound could undergo substitution with various nucleophiles, particularly under conditions that favor such reactions. The electron-withdrawing nature of the nitrile group at the C-2 position may influence the reactivity of the C-5 bromo substituent towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoindolizines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of complex organic molecules. libretexts.orgnih.gov The bromo substituent at C-5 of this compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgresearchgate.net This reaction is known for its high tolerance of functional groups and its ability to form biaryl structures. researchgate.net
In the case of this compound, the bromo group can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst and a base. This reaction provides a straightforward route to 5-arylindolizine-2-carbonitriles. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. uwindsor.ca
The reaction conditions for Suzuki-Miyaura couplings can be varied, with different palladium precursors, ligands, bases, and solvents being employed to optimize the reaction yield and scope. snnu.edu.cnnih.gov For instance, catalysts like Pd(PPh₃)₄ or those generated in situ from a palladium source and a phosphine (B1218219) ligand are commonly used. researchgate.net
Table 1: Representative Suzuki-Miyaura Coupling of a Bromo-Substituted Heterocycle
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | High |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Good |
Note: This table represents typical conditions for Suzuki-Miyaura reactions and is illustrative. Specific yields for the coupling of this compound would require experimental data.
The electronic and steric properties of the substituents on both the bromo-indolizine and the arylboronic acid can significantly influence the yield of the Suzuki-Miyaura coupling reaction. researchgate.netresearchgate.net Generally, electron-withdrawing groups on the arylboronic acid can sometimes lead to lower yields, while electron-donating groups may enhance the reaction rate. mdpi.com However, the specific outcome can be dependent on the chosen catalytic system. mdpi.com
For example, a study on the Suzuki-Miyaura coupling of nitroarenes showed that the reaction was efficient with both electron-withdrawing and electron-donating groups on the boronic acid. mdpi.com In the context of substituted pyridines, the position and nature of substituents have been shown to have a significant effect on catalytic activities in Suzuki-Miyaura reactions. researchgate.netbeilstein-journals.orgnih.gov Steric hindrance on either coupling partner can also impact the reaction efficiency, often requiring more robust catalytic systems or harsher reaction conditions. beilstein-journals.orgnih.gov
Reactivity of the Nitrile Group at C-2
The nitrile group at the C-2 position of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of derivatives. researchgate.net
Derivatization and Chemical Transformations of the 2-Carbonitrile Moiety
The 2-carbonitrile group can be converted into several other functional groups, significantly expanding the synthetic utility of the this compound scaffold. Common transformations include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.
Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride or catalytic hydrogenation, leads to the formation of a primary amine. youtube.com
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis. mdpi.com
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.
Chemical derivatization is a common strategy to enhance the analytical detection of molecules. ddtjournal.comlibretexts.org For instance, reagents like 2-hydrazinoquinoline (B107646) can be used to derivatize carbonyl compounds and carboxylic acids for LC-MS analysis. nih.govnih.gov While direct derivatization of the nitrile itself for analytical purposes is less common, its conversion to other functional groups opens up numerous possibilities for derivatization. mdpi.com
The transformation of the nitrile group can also be part of a tandem reaction sequence. For example, a nitrile can be converted to a cyanide anion, which can then be used in subsequent reactions. rsc.org
Table 2: Potential Derivatizations of the 2-Carbonitrile Group
| Reagent/Condition | Product Functional Group |
| H₃O⁺, heat | Carboxylic acid |
| H₂O₂, base | Primary amide |
| 1. LiAlH₄, 2. H₂O | Primary amine |
| 1. RMgX, 2. H₃O⁺ | Ketone |
Note: This table illustrates potential transformations of the nitrile group based on general organic chemistry principles.
Reactivity at Other Positions of the Indolizine Nucleus
While the indolizine core is generally electron-rich, the distribution of this electron density dictates the regioselectivity of its reactions. The pyridine (B92270) ring withdraws electron density, while the pyrrole (B145914) moiety donates it, rendering the five-membered ring more susceptible to electrophilic attack.
Electrophilic Attack and Functionalization at the C-3 Position (e.g., Trifluoroacetylation)
The C-3 position of the indolizine system is characterized by its high electron density, making it the primary site for electrophilic substitution. mdpi.com Even with a deactivating bromo-substituent at the C-5 position and a cyano group at C-2, the C-3 position in this compound remains sufficiently nucleophilic to react with strong electrophiles.
Research has demonstrated that 5-halogenated indolizines can be successfully functionalized at the C-3 position. researchgate.netresearchgate.net A prime example of this is the trifluoroacetylation reaction. When 5-bromoindolizines are treated with trifluoroacetic anhydride, an electrophilic acylation occurs specifically at the C-3 position, yielding the corresponding 3-trifluoroacetyl derivative. This reaction underscores the pronounced nucleophilicity of the C-3 carbon, which prevails despite the presence of electron-withdrawing groups elsewhere on the molecule. researchgate.netresearchgate.net
Table 1: Electrophilic Functionalization at the C-3 Position of 5-Bromoindolizines
| Reactant | Reagent | Product | Position of Functionalization | Reference |
|---|
C-H Functionalization Strategies for Indolizine Systems
Direct C-H functionalization represents a powerful and atom-economical strategy for modifying heterocyclic systems. In the context of the indolizine nucleus, metalation has been a key approach. The regioselectivity of lithiation on the indolizine ring can be directed by the substituents present. For instance, direct lithiation of 2-substituted indolizines has been shown to occur selectively at the C-5 position. chim.it
While the C-5 position in the title compound is already occupied by a bromine atom, this inherent reactivity highlights the potential for C-H functionalization at other sites, should the appropriate directing groups and reaction conditions be employed. The use of mixed lithium-magnesium amide bases has emerged as a sophisticated tool for the functionalization of indolizines, with the choice of base and electrophile governing the site of substitution, often favoring positions C-2 or C-5. chim.it These strategies, while not directly demonstrated on this compound, form the basis for potential future synthetic explorations of its scaffold.
Cycloaddition Reactions of this compound
The π-excessive nature of the indolizine ring system allows it to participate as an 8π component in cycloaddition reactions, a characteristic that is relatively rare in organic chemistry. mdpi.com This reactivity provides a direct route to complex, fused heterocyclic systems.
[8+2] Cycloaddition with Dienophiles (e.g., Dimethyl Acetylenedicarboxylate)
This compound is a suitable substrate for [8+2] cycloaddition reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netresearchgate.net In this type of reaction, the indolizine acts as the 8π component and the alkyne serves as the 2π dienophile. mdpi.com
A significant feature of this reaction involving 5-bromo substituted indolizines is the role of the bromine atom as a leaving group. The initial cycloaddition leads to a dihydrocyclazine intermediate. In typical indolizine cycloadditions, an oxidant is required to aromatize this intermediate. However, when a leaving group like bromine is present at the C-5 position, the intermediate can readily undergo elimination of hydrogen bromide (HBr) to achieve aromatization without the need for an external oxidant or catalyst. mdpi.com This facilitates a more efficient synthesis of the final cyclazine product.
Formation of Cycl[3.2.2]azine Derivatives
The product of the [8+2] cycloaddition reaction between an indolizine and an acetylenic dienophile is a cycl[3.2.2]azine. mdpi.com Specifically, the reaction of this compound with DMAD directly yields a substituted cycl[3.2.2]azine-1,2-dicarboxylate. researchgate.netresearchgate.net The resulting cycl[3.2.2]azine is a unique aromatic system containing a central nitrogen atom shared by three fused rings.
Table 2: [8+2] Cycloaddition of this compound
| Indolizine Substrate | Dienophile | Reaction Type | Key Feature | Product | References |
|---|
Applications and Advanced Research Areas Involving 5 Bromoindolizine 2 Carbonitrile
Applications in Materials Science and Organic Optoelectronics
The unique structure of 5-Bromoindolizine-2-carbonitrile makes it a compound of interest for materials science, particularly in the field of organic optoelectronics. Commercial suppliers categorize it under materials for OLEDs, organic pigments, and optical materials, indicating its potential in these advanced applications. bldpharm.com The development of functionalized indolizine (B1195054) derivatives is driven by their inherent aromaticity, planarity, and fluorescence properties. chim.it
Fluorescent Properties and Light-Emitting Applications
Indolizine derivatives are recognized for their fluorescent properties, which can be systematically tuned for applications in organic light-emitting diodes (OLEDs). nih.gov The fluorescence of these molecules often arises from an intramolecular charge transfer (ICT) process. In this process, electron-donating and electron-accepting groups on the indolizine scaffold create a push-pull system that influences the molecule's excited state and, consequently, its emission wavelength. nih.gov
For this compound, the cyano (-CN) group at the C-2 position acts as a potent electron-withdrawing group, while the bromo (-Br) substituent at the C-5 position also influences the electronic density of the aromatic system. Research on analogous indolizine systems has demonstrated that the introduction of various electron-withdrawing groups can predictably shift the emission wavelength, achieving a color range from blue to orange (462–580 nm). nih.gov This tunability is crucial for developing deep blue fluorescent materials, which are essential for full-color displays and solid-state lighting. rsc.org The strategic placement of substituents perturbs the electronic states, allowing for precise control over the ICT process and the resulting photophysical properties. nih.gov
| Functional Group | Position | Electronic Nature | Anticipated Effect on Fluorescence |
| Nitrile (-CN) | 2 | Strong Electron-Withdrawing | Induces Intramolecular Charge Transfer (ICT), red-shifts emission. nih.gov |
| Bromo (-Br) | 5 | Electron-Withdrawing (Inductive) | Modulates electronic density of the six-membered ring, fine-tuning the emission wavelength. nih.govresearchgate.net |
Development of Dyes and Pigments
The same electronic properties that give rise to fluorescence also make indolizine derivatives suitable for use as dyes and pigments. The ability to absorb and emit light in the visible spectrum is the fundamental characteristic of a chromophore. The vivid colors and tunable fluorescence of indolizine-based compounds make them attractive candidates for creating novel colorants. bldpharm.com New classes of related polycyclic indolizine materials exhibit a range of vivid colors across the visible spectrum, underscoring their potential in this area.
Integration into Polycyclic Aromatic Frameworks for Organic Field-Effect Transistors and Devices
A significant challenge in organic electronics is the instability of many polycyclic aromatic compounds (PACs), which are foundational materials for devices like organic field-effect transistors (OFETs). To address this, researchers are designing new classes of π-expanded materials by merging indolizine and indole (B1671886) moieties into a single, more stable polycyclic framework. These "indoloindolizines" exhibit enhanced stability against photooxidation compared to traditional acenes. rsc.orgresearchgate.net
The functional groups on this compound make it a valuable building block for synthesizing these larger, more complex structures. The bromine atom, in particular, serves as a handle for cross-coupling reactions, allowing for the regioselective expansion of the π-system. This targeted functionalization allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing charge transport properties. rsc.org Fabricated OFETs using these novel indoloindolizine materials have demonstrated competitive performance with ambipolar (both hole and electron) charge transport, establishing this class of materials as a promising platform for future organic electronic devices. rsc.orgresearchgate.net The use of embedded five-membered rings within Z-shaped polycyclic hydrocarbons has also been shown to yield promising characteristics for p-channel thin-film transistors.
Role as Chemical Probes in Mechanistic Biological Studies
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins, to validate their potential as therapeutic targets. The development of novel, selective, and cell-permeable probes is a critical area of chemical biology. While research specifically detailing this compound as a biological probe is limited, its structural motifs are relevant to this field. For instance, distinct molecular scaffolds are actively sought for the development of inhibitors for the bromodomain and extra C-terminal domain (BET) family of proteins, which are important targets in oncology and inflammation research. The discovery of novel, non-lipophilic chemical probes provides complementary tools to existing inhibitors for exploring biological mechanisms.
Catalyst Development and Catalytic Reactions involving this compound
The indolizine scaffold itself participates in a variety of catalytic reactions, particularly cycloadditions. The tetraene-like character of the indolizine ring system allows it to act as an 8π-electron component in [8+2] cycloaddition reactions with alkenes and alkynes to form cyclazine derivatives. mdpi.com These reactions can be promoted by catalysts such as Palladium on carbon (Pd-C) or by oxidants like Manganese dioxide (MnO2). mdpi.com Furthermore, visible-light-induced intermolecular cycloadditions provide a metal-free pathway to synthesize complex pyrrolo[2,1,5-cd]indolizine derivatives. researchgate.net
More directly, the synthesis of the indolizine core can be achieved through various catalytic methods. Palladium-catalyzed multicomponent reactions, for example, can assemble indolizines from simple precursors like 2-bromopyridines, imines, and alkynes. nih.gov Ruthenium and gold catalysts are also employed in sequential "one-pot" syntheses to construct complex, fused indolizin-3-ones from simpler starting materials. rsc.org While this compound is more often a product or building block rather than a catalyst itself, its synthesis relies on these advanced catalytic methods. The bromo- and cyano- functionalities make it an ideal substrate for further transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures. mdpi.com
Crystal Engineering and Supramolecular Chemistry of Indolizine Derivatives
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.govacs.org For a molecule like this compound, the specific functional groups play a crucial role in directing how the molecules pack in the solid state. This molecular self-assembly is governed by a network of non-covalent interactions, which can be strategically exploited to create materials with desired properties.
The primary interactions that would dictate the supramolecular assembly of this compound include:
Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, the nitrogen atom of the nitrile group is a potent hydrogen bond acceptor. researchgate.net In the presence of co-formers (in co-crystals) or solvent molecules with O-H or N-H groups, predictable hydrogen-bonded networks can form.
Halogen Bonding: The bromine atom at the C-5 position can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of the nitrile group on an adjacent molecule. This type of σ-hole interaction is directional and can be a powerful tool for controlling crystal packing. rsc.org
π-π Stacking: The planar, aromatic indolizine core is prone to π-π stacking interactions. The electronic nature of the substituents influences these interactions; electron-withdrawing groups like nitrile can affect the quadrupole moment of the aromatic ring, modulating the stacking geometry and strength. acs.org
By controlling these intermolecular forces, it is possible to engineer specific crystal structures (polymorphs) or multi-component crystals (co-crystals) with tailored optical or electronic properties, which is highly relevant for its applications in organic electronics and pigments.
| Intermolecular Force | Participating Atoms/Groups | Role in Supramolecular Assembly |
| Hydrogen Bonding | Nitrile Nitrogen (Acceptor) | Forms directional links with H-bond donors, creating chains or networks. researchgate.net |
| Halogen Bonding | Bromine Atom (Donor), Nitrile Nitrogen (Acceptor) | Provides directional control over crystal packing through C-Br···N interactions. rsc.org |
| π-π Stacking | Indolizine Aromatic Rings | Face-to-face or offset stacking contributes to crystal cohesion and can influence charge transport. acs.org |
| Dipole-Dipole Interactions | Nitrile Group (High Dipole Moment) | Strong polar interactions influence molecular orientation and overall crystal density. researchgate.net |
Precursor or Scaffold in Synthetic Organic Chemistry
The utility of this compound as a precursor in synthetic organic chemistry is largely attributed to the reactivity of the bromine atom at the C-5 position of the indolizine ring. This halogen serves as a highly effective "synthetic handle" for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.
The bromo-substituent makes the compound an ideal substrate for widely-used transformations such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. semanticscholar.orgbrieflands.comrsc.org These methods allow for the systematic modification of the indolizine core, enabling the creation of extensive libraries of novel compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the C-5 position activates the molecule for palladium-catalyzed cross-coupling, a powerful set of tools for creating new chemical bonds. Although specific studies detailing the use of this compound as the starting material are not extensively documented in publicly available literature, the reactivity of bromo-substituted pyridines and other related heterocycles is well-established and serves as a strong predictor of its synthetic potential. nih.govsemanticscholar.org
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with various aryl or heteroaryl boronic acids (or their esters) to generate 5-aryl- or 5-heteroaryl-indolizine-2-carbonitrile derivatives. This is one of the most common methods for constructing biaryl structures, which are prevalent in many pharmaceutical compounds. semanticscholar.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-substituted indolizine with a wide range of primary or secondary amines. brieflands.com This is a crucial transformation for introducing amine functionalities that can serve as key pharmacophoric elements or improve the physicochemical properties of the resulting molecules.
Heck and Sonogashira Couplings: These reactions would enable the introduction of alkenyl and alkynyl groups, respectively, at the C-5 position, further expanding the structural diversity of the accessible indolizine analogues.
The table below summarizes the potential transformations for which this compound serves as an excellent precursor, based on established palladium-catalyzed methodologies.
| Reaction Type | Coupling Partner | Resulting Structure | Significance |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 5-Aryl/Heteroaryl-indolizine | Introduction of diverse aromatic systems |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 5-Amino-indolizine | Incorporation of key nitrogen functionalities |
| Heck Coupling | Alkene | 5-Alkenyl-indolizine | Formation of C-C double bonds |
| Sonogashira Coupling | Terminal Alkyne | 5-Alkynyl-indolizine | Formation of C-C triple bonds |
| Stille Coupling | Organostannane | 5-Aryl/Alkenyl-indolizine | Versatile C-C bond formation |
| Cyanation | Cyanide Source | Indolizine-5,2-dicarbonitrile | Introduction of an additional nitrile group |
This table illustrates the predicted reactivity of this compound based on established synthetic methods for analogous bromo-substituted heterocyclic compounds.
Development of Novel Indolizine Analogues for Structure-Based Design
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of a biological target, such as a protein or enzyme. By understanding the geometry and properties of the target's active site, chemists can design molecules that bind with high affinity and selectivity, leading to a desired therapeutic effect. The indolizine scaffold is considered a "privileged" structure in this context because its derivatives have been shown to interact with a wide variety of biological targets. semanticscholar.orgrsc.org
This compound is an ideal starting point for SBDD campaigns. The C-5 position, functionalized via the cross-coupling reactions described previously, allows for the introduction of various substituents that can be tailored to fit into specific binding pockets of a target protein. The nitrile group at C-2 can also play a crucial role, potentially acting as a hydrogen bond acceptor or a point for further chemical elaboration.
Research Application Example: Kinase Inhibitors
A common strategy in cancer drug discovery is the development of kinase inhibitors. For instance, novel indole derivatives (isomers of indolizine) have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in oncology. In these studies, a bromo-substituted indole core was used to synthesize a series of analogues. Molecular docking simulations were then used to predict how these new compounds would bind to the ATP-binding site of the kinase. The structure-activity relationship (SAR) was then established by comparing the inhibitory activity of the compounds with their predicted binding modes.
This same design principle is directly applicable to this compound. A research workflow would typically involve:
Target Identification: Selecting a biologically relevant target (e.g., a specific kinase, protease, or receptor).
Computational Docking: Docking the parent this compound scaffold into the active site of the target to identify key potential interactions and vectors for modification.
Library Synthesis: Synthesizing a library of derivatives by performing cross-coupling reactions at the C-5 position with a diverse set of building blocks (e.g., various aryl, heteroaryl, and amino groups).
Biological Evaluation: Screening the synthesized compounds for their biological activity against the target.
SAR Analysis: Correlating the chemical structures of the most active compounds with their biological activity to understand which modifications enhance potency and selectivity.
The table below outlines a hypothetical structure-based design project targeting a generic kinase, starting from this compound.
| Design Step | Action | Rationale | Key Compound(s) |
| 1. Scaffolding | Use this compound as the core structure. | The indolizine core is a known privileged scaffold. The C-2 nitrile may interact with the hinge region of the kinase. | This compound |
| 2. Docking & Hypothesis | Computationally dock the scaffold into the kinase active site. | Identify a solvent-exposed pocket near the C-5 position suitable for substitution. | N/A (Computational Model) |
| 3. Synthesis of Analogues | Perform Suzuki coupling with various phenylboronic acids. | To explore the effect of substitution on the appended aryl ring (e.g., H, OMe, Cl, CF3). | 5-Aryl-indolizine-2-carbonitriles |
| 4. Further Diversification | Perform Buchwald-Hartwig amination with selected amines. | To probe for additional hydrogen bonding or ionic interactions. | 5-(Arylamino)-indolizine-2-carbonitriles |
| 5. Biological Screening | Test all new analogues in an in vitro kinase inhibition assay. | To determine the IC50 values and identify potent hits. | Active Compounds from the library |
| 6. SAR Analysis | Correlate the structure of active compounds with their IC50 values. | To build a model for designing next-generation inhibitors with improved potency. | Lead Compound(s) |
This table represents a typical workflow in a structure-based drug design program utilizing this compound as a starting scaffold.
Through such iterative cycles of design, synthesis, and testing, this compound serves as a powerful platform for the development of novel and highly specific indolizine-based therapeutics.
Future Directions and Emerging Research Perspectives for 5 Bromoindolizine 2 Carbonitrile
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of 5-bromoindolizine-2-carbonitrile and its derivatives often relies on traditional methods that may involve harsh reaction conditions, multiple steps, and the use of hazardous reagents. A significant future direction lies in the development of more efficient and environmentally benign synthetic strategies. This includes the exploration of one-pot multicomponent reactions, which can increase complexity in a single step, and the use of greener solvents and catalysts. For instance, palladium-catalyzed reactions, while effective, could be improved by using lower catalyst loadings or more sustainable ligand systems. researchgate.net The development of synthetic methods that minimize waste and energy consumption will be crucial for the large-scale and cost-effective production of this compound, making it more accessible for various applications.
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The bromine atom at the 5-position and the cyano group at the 2-position of the indolizine (B1195054) core are key functional handles for further chemical modifications. Future research will undoubtedly focus on exploring novel reactivity patterns of this compound. This involves investigating its participation in a wider range of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, to introduce diverse aryl, heteroaryl, and vinyl substituents. mdpi.com Furthermore, the reactivity of the cyano group can be harnessed for transformations into other functional groups like amides, carboxylic acids, or tetrazoles, opening up new avenues for creating libraries of novel compounds with diverse biological activities and material properties. A deeper understanding of its reactivity will enable the rational design and synthesis of a vast array of new indolizine derivatives.
Advanced Computational Modeling for Predictive Research
Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound. Density Functional Theory (DFT) and other advanced computational methods can be employed to predict the electronic properties, reactivity, and spectroscopic characteristics of both the parent molecule and its derivatives. Molecular docking studies, for example, can help in identifying potential biological targets and predicting the binding affinities of new derivatives, thereby accelerating the drug discovery process. researchgate.net By simulating reaction mechanisms and predicting the outcomes of different synthetic strategies, computational modeling can significantly reduce the experimental effort and resources required, leading to a more targeted and efficient research workflow.
Expansion of Applications in Functional Materials
While the biological activity of indolizine derivatives is a major area of focus, the unique photophysical properties of the indolizine scaffold suggest significant potential for applications in functional materials. Future research will likely explore the use of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The ability to tune the electronic properties of the molecule through derivatization at the bromo and cyano positions allows for the rational design of materials with specific absorption and emission characteristics. Investigating the solid-state properties and self-assembly behavior of these compounds will be crucial for their integration into functional devices.
Synergistic Experimental and Theoretical Approaches
The most fruitful future research on this compound will emerge from a close collaboration between experimental and theoretical chemists. A synergistic approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, will be paramount. For example, theoretical calculations can predict the most promising candidates for a specific application, which can then be synthesized and tested in the laboratory. The experimental data, in turn, can be used to improve the accuracy of the computational models. This iterative cycle of prediction and validation will accelerate the discovery of new derivatives with enhanced properties and functionalities, paving the way for groundbreaking applications in medicine and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
